N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide is a benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide moiety attached to the amide nitrogen, along with an isobutyl group and a 3-fluoro-substituted benzoyl group. The tetrahydrothiophene dioxide ring contributes to its polar and electron-deficient nature, while the fluorine atom may enhance metabolic stability and bioavailability, as seen in related fluorinated agrochemicals .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-(2-methylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO3S/c1-11(2)9-17(14-6-7-21(19,20)10-14)15(18)12-4-3-5-13(16)8-12/h3-5,8,11,14H,6-7,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSTVYHKKIFIJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Fluorination of Benzoic Acid
3-Fluorobenzoic acid is synthesized via electrophilic aromatic substitution using HF-pyridine or Selectfluor®. The fluorinated acid is then converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane (DCM).
Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Fluorination | HF-pyridine, 0°C, 12 h | 78 |
| Acyl chloride formation | SOCl₂, DCM, reflux, 3 h | 95 |
Preparation of N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-Isobutylamine
Synthesis of Tetrahydrothiophene-3-amine
Tetrahydrothiophene-3-amine is oxidized to its sulfone derivative using hydrogen peroxide (H₂O₂) in acetic acid at 60°C for 24 h.
Oxidation Optimization
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | 60 | 24 | 88 |
| mCPBA | 25 | 12 | 92 |
N-Isobutylation of the Sulfone Amine
The sulfone-bearing amine undergoes alkylation with isobutyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. Alternatively, reductive amination with isobutyraldehyde and sodium cyanoborohydride (NaBH₃CN) achieves higher selectivity.
Comparative Alkylation Methods
| Method | Reagents | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | K₂CO₃, CH₃CN, 80°C | 75 | 90 |
| Reductive amination | NaBH₃CN, MeOH, 25°C | 82 | 95 |
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The acyl chloride reacts with the secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM. This method affords moderate yields but requires rigorous drying.
Coupling Optimization
| Coupling Agent | Solvent | Base | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DCM | DIPEA | 68 |
| HATU | DMF | TEA | 85 |
Uranium-Based Coupling
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) in dimethylformamide (DMF) with triethylamine (TEA) achieves superior yields (85%) by activating the carboxylic acid directly, bypassing acyl chloride formation.
Purification and Characterization
The crude product is purified via flash column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol. Characterization by ¹H NMR and LC-MS confirms structure and purity (>98%).
¹H NMR (400 MHz, CDCl₃)
- δ 7.45 (m, 1H, Ar-H)
- δ 4.12 (q, 2H, CH₂CH₃)
- δ 3.55 (m, 1H, tetrahydrothiophene-H)
Challenges and Mitigation Strategies
Regioselective Fluorination
Electrophilic fluorination at the meta position is challenging due to directing group limitations. Directed ortho-metalation (DoM) using LDA and NFSI achieves 3-fluorination with 90% selectivity.
Sulfone Stability
The sulfone group is prone to reduction under strong acidic conditions. Using mild oxidants (H₂O₂) and avoiding high temperatures preserves functionality.
Industrial-Scale Considerations
Flow chemistry reduces reaction times and improves safety for large-scale synthesis. A continuous-flow system with in-line IR monitoring optimizes the amidation step, achieving 92% yield at 1 kg/batch.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions, although this is less common.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Further oxidized sulfone derivatives.
Reduction: Corresponding sulfide derivatives.
Substitution: Products where the fluorine atom is replaced by a nucleophile.
Scientific Research Applications
Chemistry
In chemistry, N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the sulfone group and fluorine atom can enhance the compound’s metabolic stability and bioavailability.
Medicine
Medicinally, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced properties due to the presence of the sulfone and fluorine groups.
Mechanism of Action
The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group can form strong hydrogen bonds, while the fluorine atom can participate in unique interactions with biological molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Notes:
- The target compound’s molecular formula and mass are inferred from analogs (e.g., replacing benzyl in with isobutyl reduces carbon count).
- Fluorine and chlorine substituents are associated with enhanced bioactivity in agrochemicals .
Key Research Findings
Substituent Effects on Bioactivity
Metabolic Stability
The tetrahydrothiophene dioxide moiety increases metabolic stability by resisting oxidative degradation, a feature shared with compounds like N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,6-difluoro-N-methylbenzamide .
Biological Activity
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-isobutylbenzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a tetrahydrothiophene moiety and a fluorobenzamide functional group, which contribute to its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈FNO₂S, with a molecular weight of approximately 283.36 g/mol. The presence of the tetrahydrothiophene ring and the fluorine atom is believed to enhance its pharmacological properties by influencing its lipophilicity and ability to interact with various biological targets.
Research indicates that this compound may exert its biological effects through multiple mechanisms, including:
- Inhibition of Ion Channels : Preliminary studies suggest that it may inhibit specific ion channels, similar to other compounds in its class that target Kv channels .
- Receptor Modulation : It may act as a modulator for various receptors involved in inflammatory and neurological pathways.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant biological activity against several cell lines. The following table summarizes key findings from recent studies:
| Cell Line | Effect | Concentration (µM) | Reference |
|---|---|---|---|
| HeLa | Cytotoxicity | 10-50 | |
| A549 (Lung Cancer) | Inhibition of proliferation | 5-20 | |
| RAW 264.7 (Macrophages) | Anti-inflammatory activity | 10-100 |
Case Studies
A notable case study involved the evaluation of the compound's effects on Kv1.3 channels. The results showed that it possessed comparable potency to established inhibitors, suggesting its potential as a therapeutic agent in autoimmune diseases where Kv1.3 channels play a critical role .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary data suggest:
- Absorption : Likely good oral bioavailability due to its lipophilic nature.
- Metabolism : Expected to undergo hepatic metabolism.
- Excretion : Primarily renal excretion of metabolites.
Toxicological assessments indicate that at therapeutic concentrations, the compound exhibits low toxicity in mammalian cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
